molecular formula C24H24N4O B5168048 4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B5168048
M. Wt: 384.5 g/mol
InChI Key: MSANKRUWRQPDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, also known as Tinuvin 360, is a UV absorber that is widely used in various industries such as plastics, coatings, and textiles. It is a highly effective compound that can absorb UV radiation and prevent damage to materials.

Mechanism of Action

4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide 360 works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from reaching the material and causing damage. The compound has a high molar extinction coefficient, which means that it can absorb a large amount of UV radiation.
Biochemical and Physiological Effects
This compound 360 is not intended for use in pharmaceuticals or for human consumption, and therefore, its biochemical and physiological effects have not been extensively studied. However, it is considered to be a safe compound and is widely used in various industries.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide 360 is its high effectiveness in absorbing UV radiation. It is also a stable compound that can withstand high temperatures and harsh conditions. However, its solubility in water is limited, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide 360. One area of research could be to develop new synthesis methods that are more efficient and yield higher purity products. Another area of research could be to explore the use of this compound 360 in new applications, such as in the development of new materials for solar energy conversion. Additionally, future research could focus on the environmental impact of this compound 360 and its potential effects on ecosystems.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide 360 involves the reaction of 4-tert-butylbenzoyl chloride with 6-methyl-2-phenylbenzotriazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This method is relatively simple and yields a high purity product.

Scientific Research Applications

4-tert-butyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide 360 has been extensively studied for its UV absorption properties and its applications in various industries. In the plastics industry, it is often used as an additive to prevent degradation of plastic materials due to UV radiation. In the coatings industry, it is used to prevent fading and chalking of paints and coatings. In the textile industry, it is used to prevent color fading and degradation of fabrics.

Properties

IUPAC Name

4-tert-butyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-14-21-22(27-28(26-21)19-8-6-5-7-9-19)15-20(16)25-23(29)17-10-12-18(13-11-17)24(2,3)4/h5-15H,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANKRUWRQPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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